molecular formula C15H26ClN B15051593 4-(Adamantan-1-yl)piperidine hydrochloride

4-(Adamantan-1-yl)piperidine hydrochloride

Cat. No.: B15051593
M. Wt: 255.82 g/mol
InChI Key: ZOFQRDJISZPZRU-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C15H26ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and adamantane, a tricyclic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)piperidine hydrochloride typically involves the reaction of adamantane derivatives with piperidine. One common method includes the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . This process yields 1-(adamantan-1-yl)-phenylpiperidines, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the piperidine ring or the adamantane structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the adamantane carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated derivatives and strong nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in biological systems, potentially modulating their activity. The adamantane structure contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

4-(Adamantan-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the adamantane and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

IUPAC Name

4-(1-adamantyl)piperidine;hydrochloride

InChI

InChI=1S/C15H25N.ClH/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,16H,1-10H2;1H

InChI Key

ZOFQRDJISZPZRU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

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